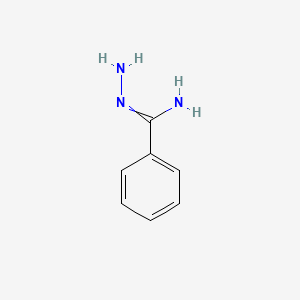

Benzimidohydrazide

Vue d'ensemble

Description

Benzimidohydrazide is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a light-red to brown solid and is used in various chemical reactions due to its unique structure .

Synthesis Analysis

This compound can be synthesized through a simple process involving ortho-phenylenediamines and benzaldehydes . This process uses sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of all obtained compounds is identified by FTIR, NMR, and HRMS .Molecular Structure Analysis

The this compound molecule contains a total of 19 bonds . There are 10 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), and 1 amidine derivative .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of benzimidazole derivatives . These derivatives have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .Applications De Recherche Scientifique

Ecotoxicological Impact on Aquatic Organisms

Carbendazim, a benzimidazole fungicide, has been studied for its toxic effects on zebrafish embryos. This research provides insights into the developmental, biochemical, and behavioural disturbances caused by benzimidazole compounds in aquatic organisms. The study utilized a range of concentrations to assess lethal and developmental endpoints, such as hatching, edemas, malformations, and heart beat rate. Additionally, biochemical markers like cholinesterase (ChE), glutathione-S-transferase (GST), and lactate dehydrogenase (LDH) were measured, alongside behavioural assessments using an automated video tracking system (Andrade et al., 2016).

Mechanism of Action in Microtubule Assembly

Benzimidazole fungicides, including benzimidohydrazide derivatives, are known for their action as specific inhibitors of microtubule assembly. This occurs through their binding to the tubulin molecule. The mechanism of action has been a focal point of research due to its implications in both agricultural and medical contexts. The studies on benzimidazole fungicides have contributed significantly to the understanding of tubulin structure and microtubule organization and function (Davidse, 1986).

Interaction with Saccharomyces cerevisiae β-Tubulin

Research on Saccharomyces cerevisiae β-tubulin and its interaction with benzimidazole compounds has provided valuable insights. Mutagenesis studies involving the β-tubulin residue have revealed how specific mutations affect sensitivity to benzimidazole derivatives. This research helps in understanding the detailed interaction between benzimidazoles and β-tubulin, with implications for both the development of fungicides and the understanding of microtubule stability (Li, Katiyar, & Edlind, 1996).

Corrosion Inhibition Properties

Benzimidazole and its derivatives have been studied for their potential activity as corrosion inhibitors. A theoretical study using Density Functional Theory examined the properties of benzimidazole derivatives relevant to their action as corrosion inhibitors. The study found agreement between theoretical results and experimental data, highlighting the potential of these compounds in corrosion inhibition applications (Obot & Obi-Egbedi, 2010).

Inhibition of Cancer Cell Proliferation

The role of carbendazim, a benzimidazole derivative, in inhibiting the proliferation of human cancer cells has been investigated. The compound was found to suppress microtubule dynamic instability in cancer cells, leading to mitotic arrest. This study is significant as it explores the potential of benzimidazole derivatives in cancer treatment, especially in the context of drug- and multidrug-resistant cell lines (Yenjerla, Cox, Wilson, & Jordan, 2009).

Diverse Biological Activities

The benzimidazole nucleus is recognized for its wide range of pharmacological activities. Studies have summarized various biological activities of benzimidazole, including analgesic, anti-inflammatory, anthelmintic, anticancer, antioxidant, antitubercular, and antiviral activities. This underscores the versatility of benzimidazole as a pharmacophore in drug discovery (Prasad, Kanvinde, & Raja, 2016).

Antimicrobial Potential

Benzimidazole derivatives have been noted for their antimicrobial potential. Research indicates that these compounds are effective in inhibiting microbial activity and have a favorable selectivity ratio. This makes them a promising category of bioactive heterocyclic compounds in the medicinal field, particularly for antimicrobial applications (Tahlan, Kumar, & Narasimhan, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

N'-aminobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNPFQNKOSDVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

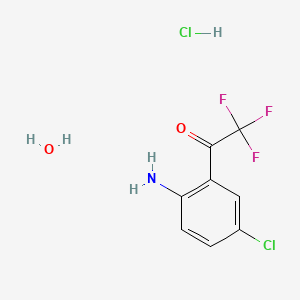

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

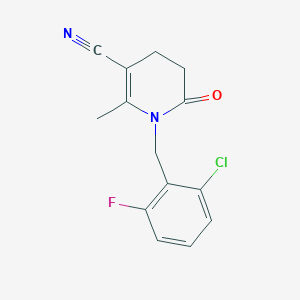

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

![1-Allyl-[1,4]diazepane](/img/structure/B3021734.png)

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)